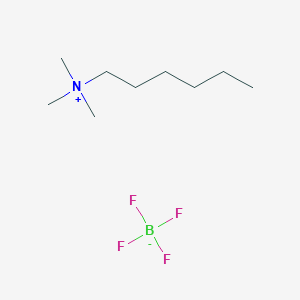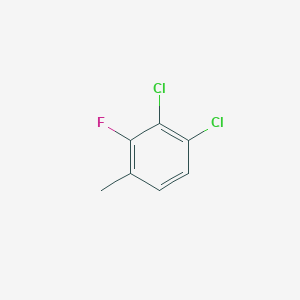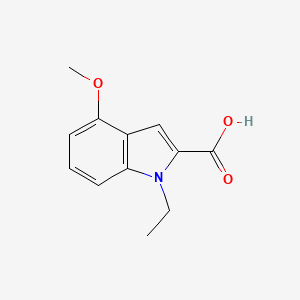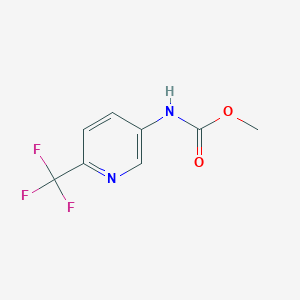
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is represented by the InChI code: 1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 174.15 . The compound is stored at temperatures between 2-8°C .作用機序
The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can increase the reactivity of the molecules it interacts with. This increased reactivity can lead to a range of different reactions, depending on the nature of the molecules it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can interact with a range of biological molecules, including DNA and proteins. It has also been shown to have an effect on the activity of enzymes, which can lead to changes in the metabolism of cells.
実験室実験の利点と制限
The advantages of using 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene in laboratory experiments include its low toxicity, low vapor pressure, and its ability to interact with a range of biological molecules. Its low boiling point also makes it ideal for use in a variety of reactions. However, the compound is also highly reactive, which can lead to unwanted side reactions.
将来の方向性
There are a number of potential future directions for research involving 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene. One area of research is to further understand the mechanism of action of the compound and the biochemical and physiological effects it has on cells. Another potential area of research is to explore the use of this compound in the synthesis of pharmaceuticals and other chemicals. Finally, further research could be conducted on the use of this compound as a catalyst in polymer synthesis.
合成法
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be synthesized using a variety of methods. The most common method is a two-step reaction involving the reaction of 1,4-difluorobenzene with 2-methoxy-2-methylpropan-1-ol in the presence of a base. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, a Grignard reaction, and a Beckmann rearrangement.
科学的研究の応用
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used as a catalyst in the synthesis of polymers and as a solvent for a variety of reactions. This compound has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinsing cautiously with water for several minutes .
特性
IUPAC Name |
1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOHTZNTLPHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)






